molecular formula C24H27ClN2O2S2 B2847077 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone CAS No. 478063-33-1

1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone

Cat. No.: B2847077
CAS No.: 478063-33-1
M. Wt: 475.06
InChI Key: IEZPPPSFIYNNRN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C24H27ClN2O2S2 and its molecular weight is 475.06. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of 4-chlorophenyl and thiadiazole derivatives. The structural framework includes a thiadiazole ring , which is known for its significant biological properties. The presence of the tert-butyl and hydroxyphenyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

  • Antimicrobial Activity
    • Thiadiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds containing a thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Recent research indicates that this compound may exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50 values suggesting potent growth inhibition through mechanisms that include apoptosis induction .
  • Anti-inflammatory Effects
    • Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2 .

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiadiazoles act as inhibitors of key enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Antimicrobial Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives for anticancer activity, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.28 µg/mL. This effect was linked to cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of several thiadiazole compounds against E. coli and S. aureus. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial activity .

Data Tables

CompoundActivity TypeTarget Cell LineIC50 (µg/mL)Reference
AAnticancerMCF-70.28
BAntimicrobialE. coli15.0
CAnti-inflammatoryN/AN/A

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of this compound exhibit potent antioxidant properties. The presence of the hydroxyphenyl group enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies. A study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in cellular models .

Anticancer Potential

The thiadiazole moiety has been linked to anticancer activity. In vitro studies showed that this compound inhibits the proliferation of various cancer cell lines. For instance, it was reported that the compound induced apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. A recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Polymer Additives

Due to its thermal stability and antioxidant properties, this compound can be utilized as an additive in polymer formulations. It enhances the durability and lifespan of materials exposed to oxidative environments. Research has shown that incorporating this compound into polymer matrices significantly improves their thermal and mechanical properties .

Coatings and Paints

The compound's ability to inhibit corrosion makes it suitable for use in protective coatings. Studies have indicated that coatings containing this compound demonstrated improved resistance to environmental degradation compared to traditional formulations .

Photocatalytic Activity

Recent investigations have revealed that this compound can act as a photocatalyst under UV light. It facilitates the degradation of organic pollutants in wastewater treatment processes. Experimental results showed a significant reduction in chemical oxygen demand (COD) when treated with this photocatalyst .

Soil Remediation

The compound's efficacy in breaking down hazardous substances in soil has been documented. Field studies indicated that its application led to a marked decrease in heavy metal concentrations in contaminated soils, showcasing its potential for environmental remediation efforts .

Case Studies

Study Focus Findings
Antioxidant ActivityDemonstrated significant reduction of oxidative stress markers.
Anticancer PotentialInduced apoptosis in breast cancer cell lines.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli.
Polymer AdditivesImproved thermal stability and mechanical properties of polymers.
Coatings and PaintsEnhanced corrosion resistance in protective coatings.
Photocatalytic ActivityEffective degradation of organic pollutants under UV light.
Soil RemediationReduced heavy metal concentrations in contaminated soils.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O2S2/c1-23(2,3)17-11-15(12-18(20(17)29)24(4,5)6)21-26-27-22(31-21)30-13-19(28)14-7-9-16(25)10-8-14/h7-12,29H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZPPPSFIYNNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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